Aminoacetaldehyde dimethyl acetal
Overview
Description
Its chemical structure and reactive properties make it valuable for creating bioactive molecules designed to target specific biological pathways and molecular interactions central to disease processes . This compound serves as a key precursor in the development of therapeutic compounds with diverse applications in medicine .
Mechanism of Action
Target of Action
Aminoacetaldehyde dimethyl acetal (ADMA) is a molecule that binds to receptor proteins . The primary targets of ADMA are these receptor proteins, which play a crucial role in cellular signaling and function.
Mode of Action
ADMA interacts with its target receptor proteins by binding to them . This binding can trigger a series of biochemical reactions within the cell, leading to various changes in cellular function. The exact nature of these changes can depend on the specific receptor protein that ADMA interacts with.
Biochemical Pathways
It’s known that adma is synthesized by reacting an amide with a reactive solution containing nitrogen atoms . This suggests that ADMA may be involved in nitrogen metabolism within the cell.
Pharmacokinetics
It’s known that adma is miscible in water , which could potentially influence its bioavailability and distribution within the body.
Result of Action
Given its interaction with receptor proteins , it can be inferred that ADMA likely influences cellular signaling pathways, which can have various downstream effects on cellular function.
Action Environment
ADMA is slightly hazardous in case of skin contact, eye contact, ingestion, or inhalation . It should be stored in a cool, dry place away from oxidizing agents . . These factors suggest that the action, efficacy, and stability of ADMA can be influenced by environmental factors such as temperature, humidity, and the presence of other chemical substances.
Biochemical Analysis
. .
Biochemical Properties
Aminoacetaldehyde dimethyl acetal is involved in biochemical reactions where it reacts with sulfone, followed by hydrolysis and reductive amination . This reaction yields piperazine derivatives of 2-furanyl [1,2,4]triazolo [1,5-a] [1,3,5]triazine
Molecular Mechanism
It is known to exert its effects at the molecular level through its interactions with sulfone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing aminoacetaldehyde dimethyl acetal involves the reaction of dimethyl chloroacetal with an ammonia aqueous solution. The reaction mixture is heated to 100-150°C, followed by distillation to recover ammonia. The pH is then adjusted to 12-14 using a sodium hydroxide aqueous solution, and the product is collected through rectification .
Another method involves the use of vinyl acetate and a phase transfer catalyst. Chlorine is introduced into the reaction mixture, followed by the addition of methanol to obtain chloroacetaldehyde dimethyl acetal. This intermediate is then reacted with liquid ammonia under heat and pressure, followed by pH adjustment and reduced pressure rectification to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient production methods, such as reduction with triphenylphosphine in methanol, ensures high yields and minimal waste .
Chemical Reactions Analysis
Types of Reactions
Aminoacetaldehyde dimethyl acetal undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield aminoacetaldehyde.
Reductive Amination: It reacts with sulfone, followed by hydrolysis and reductive amination, to yield piperazine derivatives.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous acid/base solutions.
Reductive Amination: Common reagents include sulfone and piperazine derivatives.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Piperazine Derivatives: Formed through reductive amination.
Aminoacetaldehyde: Formed through hydrolysis.
Scientific Research Applications
Aminoacetaldehyde dimethyl acetal is used in a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Aminoacetaldehyde: An unstable compound under usual laboratory conditions, often used as a surrogate.
Aminoacetaldehyde diethyl acetal: A stable surrogate for aminoacetaldehyde.
N,N-Dimethylformamide dimethyl acetal: Another acetal compound used in various chemical reactions.
Uniqueness
Aminoacetaldehyde dimethyl acetal is unique due to its versatile reactivity and ability to introduce both amino and aldehyde functionalities into molecular frameworks. This makes it particularly valuable in medicinal chemistry for the synthesis of bioactive molecules with specific biological targets .
Properties
IUPAC Name |
2,2-dimethoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-6-4(3-5)7-2/h4H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWWDTYDYOFRJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066803 | |
Record name | Ethanamine, 2,2-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22483-09-6 | |
Record name | Aminoacetaldehyde dimethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22483-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminoacetaldehyde dimethyl acetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022483096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethoxyethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanamine, 2,2-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanamine, 2,2-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethoxyethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | AMINOACETALDEHYDE DIMETHYL ACETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF4JYB7VV5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Aminoacetaldehyde Dimethyl Acetal?
A1: The molecular formula of this compound is C4H11NO2, and its molecular weight is 105.14 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided abstracts do not delve into detailed spectroscopic characterization, researchers typically employ techniques like ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure and purity of this compound. []
Q3: What are the common starting materials for synthesizing this compound?
A3: this compound can be prepared by reacting Chloroacetaldehyde Dimethyl Acetal with ammonia [, ] or by reacting N-(2,2-Dimethoxyethyl)Guanidine Sulfate with concentrated hydrochloric acid. []
Q4: How does this compound participate in the synthesis of heterocyclic compounds?
A4: this compound serves as a versatile building block in the synthesis of various heterocyclic systems. For instance, it reacts with dimethyl N-(4-arylthiazol-2-yl)dithiocarbonimidodithioates to yield 1-(4-arylthiazol-2-yl)-2-methylthioimidazoles. [] It also plays a crucial role in forming imidazopyridines, as demonstrated in the synthesis of galacto- and gluco-configured inhibitors for syn-protonating β-glycosidases. [] Moreover, it serves as a precursor in the synthesis of β-carbolinones and indolo-pyrazinones via Ugi four-component reactions. []
Q5: Can this compound be used to synthesize praziquantel?
A5: Yes, this compound can be used in the one-pot synthesis of praziquantel. It reacts with an intermediate formed from the condensation of beta-phenylethylamine and chloroacetyl chloride to yield a precursor that undergoes cyclization and further reactions to produce praziquantel. []
Q6: What is the role of this compound in the Pomeranz–Fritsch Isoquinoline Synthesis?
A6: In a modified Pomeranz–Fritsch reaction, this compound reacts with various alkoxybenzaldehydes to form Schiff bases. These Schiff bases are further reacted with Grignard reagents and then cyclized under acidic conditions to yield isoquinoline derivatives. [, , , ]
Q7: What are some potential biological activities of compounds synthesized using this compound?
A7: Compounds derived from this compound have shown promise in various biological applications. For example, 8-chloroimidazo[1,2-b][1,4,2]benzodithiazine 5,5-dioxide derivatives, synthesized using this compound, exhibited moderate anti-HIV activity and anticancer activity. []
Q8: Are there any applications of this compound in material science?
A8: this compound has been explored in material science, particularly in the development of antifouling surfaces. Dendritic saccharide surfactant polymers incorporating this compound have been synthesized and demonstrated to reduce platelet adhesion. []
Q9: Can this compound be used to modify polymers?
A9: Yes, this compound has been used to modify polyvinyl alcohol in powder form. The partial aminoacetalization of the polymer aims to enhance the dye affinity of the resulting fibers. []
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